molecular formula C13H16FN5O B3037410 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone CAS No. 478032-09-6

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

Cat. No. B3037410
CAS RN: 478032-09-6
M. Wt: 277.3 g/mol
InChI Key: KOMQNCKUDRHFKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry, to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the reagents and conditions required for these reactions and the products that are formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Catalytic Synthesis

  • A study by Moreno-Fuquen et al. (2019) demonstrates the use of a heterocyclic amide derivative in the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This process involves a microwave-assisted Fries rearrangement and is significant in the development of efficient synthetic routes for complex molecules (Moreno-Fuquen et al., 2019).

Chemical Structure Analysis

  • Pozharskii et al. (2010) explored the structural properties of bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and related compounds. Their work, focusing on X-ray, NMR, and IR techniques, provides insight into the dynamic behavior and molecular conformations of these substances (Pozharskii et al., 2010).

Synthesis and Crystal Structure

  • Cao et al. (2010) conducted a study on the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, contributing to the understanding of the crystallographic aspects of similar compounds (Cao et al., 2010).

Anticoronavirus and Antitumoral Activity

  • Jilloju et al. (2021) synthesized a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones. They found that these compounds exhibit promising in vitro anticoronavirus and antitumoral activity, indicating potential medical applications (Jilloju et al., 2021).

Energetic Oxidizer Research

  • Zhao et al. (2019) synthesized bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone, which was found to be a high-density green energetic oxidizer. This compound could potentially replace ammonium perchlorate in solid rocket propellants, showcasing its application in materials science and engineering (Zhao et al., 2019).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological molecules or systems to produce its effects .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal .

Future Directions

This could involve speculation or educated predictions about potential future uses or applications of the compound, or about new methods for its synthesis or new reactions it might undergo .

properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQNCKUDRHFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

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